1-(5-Amino-2-hydroxyphenyl)propan-2-one
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Overview
Description
1-(5-Amino-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(5-Amino-2-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-hydroxybenzaldehyde with acetone under basic conditions. The reaction typically proceeds via a condensation mechanism, followed by cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Amino-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(5-amino-2-hydroxyphenyl)propan-2-ol.
Substitution: The amino and hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Amino-2-hydroxyphenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Amino-2-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound has a similar structure but differs in the position of the amino and hydroxyl groups on the phenyl ring.
2-Propanone, 1-(5-amino-2-hydroxyphenyl)-: Another structural isomer with slight variations in the arrangement of functional groups.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4,10H2,1H3 |
InChI Key |
OZPSNOBADUMLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
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